2,4-Diethyl-5-methylthiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2,4-diethyl-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-4-7-6(3)10-8(5-2)9-7/h4-5H2,1-3H3 |
InChI Key |
IFFHSVJYMHLVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)CC)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2,4 Diethyl 5 Methylthiazole
Classical Thiazole (B1198619) Synthesis Approaches Applied to the Title Compound
The foundational methods for thiazole synthesis have been widely adapted for the preparation of a diverse range of substituted thiazoles. These classical approaches remain relevant due to their reliability and the accessibility of starting materials.
Hantzsch Thiazole Synthesis and its Adaptations
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a robust and widely utilized method for the formation of the thiazole ring. chemicalbook.comsynarchive.com The reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comcutm.ac.in This method is known for its high yields and straightforward execution. chemhelpasap.com
For the specific synthesis of 2,4-diethyl-5-methylthiazole, an adaptation of the Hantzsch synthesis would involve the reaction of 3-bromo-4-hexanone with thioacetamide. The general mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com
Table 1: Hantzsch Thiazole Synthesis for a Structurally Related Compound
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Duration | Yield |
| Ethyl 2-chloroacetoacetate | Thiourea (B124793) | Na2CO3 / Ethanol (B145695) | 60–70°C | 5–5.5 h | >98% |
| This table demonstrates the typical conditions for a Hantzsch synthesis of a related thiazole, ethyl 2-amino-4-methylthiazole-5-carboxylate. |
Numerous adaptations of the Hantzsch synthesis have been developed to improve yields and accommodate a wider range of substituents. mdpi.com These modifications often focus on optimizing reaction conditions and exploring different bases and solvents.
Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thioureas
This class of reactions is fundamentally linked to the Hantzsch synthesis and represents the most common approach for constructing the thiazole core. kuey.netbepls.com The reaction between an α-halocarbonyl compound and a thioamide or thiourea is a versatile method for producing a wide array of thiazole derivatives. kuey.nettandfonline.com
The synthesis of this compound via this route would proceed by reacting an appropriate α-haloketone, such as 3-bromo-4-hexanone, with thioacetamide. The reaction is typically carried out in a suitable solvent, and the cyclization is often promoted by a base. The versatility of this method allows for the introduction of various substituents at the 2, 4, and 5 positions of the thiazole ring by selecting the appropriate starting materials. tandfonline.com
The use of thiourea in place of a thioamide leads to the formation of 2-aminothiazoles, which can be further modified. tandfonline.com While not directly yielding the title compound, this highlights the flexibility of the general synthetic strategy.
Modern Synthetic Strategies for this compound and Analogues
Contemporary approaches to thiazole synthesis aim to enhance efficiency, reduce environmental impact, and streamline reaction procedures. These strategies often focus on one-pot reactions, catalytic methods, and the application of green chemistry principles.
One-Pot Reaction Procedures
One-pot syntheses have gained significant traction as they offer a more efficient and less wasteful alternative to traditional multi-step procedures. mdpi.com For the synthesis of thiazole derivatives, one-pot methods often combine the formation of the α-haloketone and its subsequent cyclization with a thioamide or thiourea in a single reaction vessel. thieme-connect.comtandfonline.com
A one-pot synthesis of a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been developed from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea. tandfonline.comresearchgate.net This approach avoids the isolation of the lachrymatory α-bromo intermediate. jocpr.com Adapting this strategy for this compound would involve the in-situ generation of 3-bromo-4-hexanone from 4-hexanone, followed by the addition of thioacetamide.
Table 2: Comparison of One-Pot vs. Two-Step Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Method | Starting Materials | Key Reagents | Overall Yield |
| Two-Step | Ethyl acetoacetate, Dichloromethane (B109758) | N-bromosuccinimide, Thiourea | 11% |
| One-Pot | Ethyl acetoacetate, Water/THF | N-bromosuccinimide, Thiourea | 72% |
| This table illustrates the significant improvement in yield achieved through a one-pot procedure for a related thiazole. tandfonline.comtandfonline.com |
Catalytic Approaches in Thiazole Ring Formation
The use of catalysts in organic synthesis is a key aspect of modern chemistry, often leading to milder reaction conditions, higher yields, and improved selectivity. In the context of thiazole synthesis, various catalysts have been explored to facilitate the cyclization reaction.
For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst in the one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.com While a specific catalytic synthesis for this compound is not detailed in the provided search results, the general principle of using a solid acid catalyst could be applied to its synthesis from 4-hexanone and thioacetamide. Other catalytic systems, such as those involving iodine or ionic liquids, have also been shown to be effective in promoting thiazole formation. researchgate.netresearchgate.net
Green Chemistry Principles in the Synthesis of Thiazole Derivatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In thiazole synthesis, this has led to the development of more environmentally friendly methodologies. bepls.comresearchgate.net
Key green chemistry approaches applicable to the synthesis of this compound and its analogues include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives. jocpr.comresearchgate.net For example, a one-pot synthesis of 2-aminothiazole (B372263) derivatives has been successfully carried out in water. jocpr.com
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, thus simplifying purification and reducing waste. bepls.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org One-pot reactions often exhibit higher atom economy than their multi-step counterparts.
Precursor Chemistry and Reactant Design for Diethyl-Substituted Thiazoles
The rational design and synthesis of the appropriate precursors are fundamental to successfully producing this compound. The Hantzsch synthesis framework logically dictates that the thiazole's C4, C5, and their substituents originate from the α-haloketone, while the N3, C2, S1 atoms and the C2 substituent are provided by the thioamide.
For the target compound, this compound, the required precursors are:
An α-haloketone : 3-Bromo-2-pentanone or a similar halogenated ketone.
A thioamide : Propanethioamide.
The preparation of the key reactants, specifically α-haloketones and thioamides, is a critical preliminary stage in the synthesis of the target thiazole.
Alpha-Haloketones: Alpha-haloketones are commonly synthesized by the halogenation of a ketone at the α-carbon position. wikipedia.org For the synthesis of a precursor like 3-bromo-2-pentanone, the starting material would be 2-pentanone. The reaction typically involves treating the ketone with a halogenating agent. Various reagents can be employed for this purpose, including elemental halogens (like Br₂) or N-halosuccinimides (such as N-bromosuccinimide, NBS). wikipedia.orgtandfonline.com The reaction of ketones with halogens can proceed under acidic conditions and is often used for its simplicity. wikipedia.org Greener synthetic approaches have also been developed, utilizing reagents like hydrobromic acid and hydrogen peroxide in water.
A general scheme for the bromination of an asymmetric ketone is presented below:
In situ halogenation strategies are also common, where the α-haloketone is generated and immediately reacted with the thioamide in a one-pot synthesis, avoiding the isolation of the often lachrymatory and unstable α-haloketone intermediate. rsc.org
Thioamides: Thioamides are the second essential precursor. Propanethioamide is required to install the ethyl group at the C2 position of the thiazole ring. A prevalent method for synthesizing thioamides is the thionation of the corresponding amide (propanamide) using a thionating agent. Lawesson's reagent is a widely used and effective reagent for this transformation. beilstein-journals.org The reaction involves heating the amide with Lawesson's reagent in an appropriate solvent like toluene.
Other methods for thioamide synthesis include reacting nitriles with hydrogen sulfide (B99878) or using phosphorus pentasulfide. nih.gov
The following table summarizes common synthetic routes for these precursors:
| Precursor Type | Starting Material | Reagent(s) | Key Features |
| Alpha-Haloketone | Ketone (e.g., 2-Pentanone) | Br₂, NBS, HBr/H₂O₂ | Direct halogenation at the α-position. wikipedia.org |
| Thioamide | Amide (e.g., Propanamide) | Lawesson's Reagent, P₄S₁₀ | Thionation of the carbonyl group. beilstein-journals.org |
The stereochemistry of the precursors can be a significant factor, particularly when chiral centers are present or can be formed.
Alpha-Haloketones: When an asymmetric ketone is halogenated at a prochiral center, a new stereocenter is created, leading to the formation of enantiomers. For example, the halogenation of 3-pentanone (B124093) at the C2 position would create a chiral center. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the use of chiral catalysts. numberanalytics.com Asymmetric synthesis of α-haloketones can be achieved using organocatalysis, for instance, employing catalysts based on proline and quinine (B1679958) to control the stereoselectivity of the halogenation. wikipedia.org
Thioamides: Thioamides themselves can possess stereochemistry. A critical issue in thioamide chemistry is the increased acidity of the α-proton compared to the corresponding amide, which makes the α-carbon prone to epimerization, especially under basic conditions used in subsequent reaction steps. acs.orgnsf.gov This is a significant concern in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where repeated exposure to basic conditions for Fmoc deprotection can lead to racemization of the thioamide residue. amazonaws.comnih.gov To mitigate this, strategies have been developed to protect the thioamide functionality, for example, by converting it to a thioimidate, which is less susceptible to epimerization. acs.orgnsf.gov This protection can be reversed later in the synthetic sequence. acs.org
| Precursor | Stereochemical Issue | Mitigation Strategy |
| Alpha-Haloketone | Formation of a new stereocenter during halogenation of an asymmetric ketone. | Use of organocatalysts for asymmetric synthesis. wikipedia.org |
| Thioamide | Epimerization at the α-carbon due to the acidity of the α-proton. acs.orgnsf.gov | Protection of the thioamide as a thioimidate during synthesis. acs.org |
Regioselectivity and Yield Enhancement in this compound Synthesis
The Hantzsch thiazole synthesis is the most common and direct route for assembling the thiazole ring from α-haloketones and thioamides. The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.
The regioselectivity of the Hantzsch synthesis is generally predictable. The reaction between an α-haloketone and a thioamide typically yields a single regioisomer, as the initial step is the nucleophilic attack of the sulfur atom of the thioamide on the halogen-bearing carbon of the ketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. For the synthesis of this compound, the reaction between 3-bromo-2-pentanone and propanethioamide would proceed as intended to give the desired substitution pattern. However, issues can arise with unsymmetrical α,α'-dihaloketones or when side reactions are possible.
Several strategies can be employed to enhance the yield of the final product:
Catalysis: While many Hantzsch syntheses proceed without a catalyst, various catalysts have been explored to improve reaction rates and yields. These include the use of β-cyclodextrin in aqueous media or solid acid catalysts. rsc.org
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the formation of thiazole derivatives. bepls.comresearchgate.net
Solvent-Free Conditions: Grinding the reactants together, sometimes with a solid catalyst like sodium carbonate at a slightly elevated temperature, can provide an environmentally friendly and efficient method for thiazole synthesis. researchgate.net
pH Control: Careful control of pH, especially during the workup, is crucial to prevent hydrolysis of the product or intermediates, which can significantly lower the yield. google.com
The table below outlines various methods for yield enhancement in thiazole synthesis.
| Method | Description | Advantages |
| One-Pot Synthesis | In situ generation of the α-haloketone followed by reaction with thioamide. tandfonline.com | Avoids isolation of unstable intermediates, improves efficiency. |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate the reaction. bepls.com | Drastically reduced reaction times, often higher yields. |
| Solvent-Free Reaction | Grinding reactants together, often with a catalyst. researchgate.net | Environmentally friendly, simple workup, high efficiency. |
| pH Control | Maintaining optimal pH (e.g., 9-10) during workup. google.com | Minimizes byproduct formation from hydrolysis. |
Purification and Isolation Techniques for the Synthesized Thiazole Compound
After the synthesis, the crude this compound must be isolated from the reaction mixture and purified. The choice of purification technique depends on the physical properties of the compound (e.g., solid or liquid), its stability, and the nature of the impurities.
Common purification methods for thiazole derivatives include:
Recrystallization: If the synthesized thiazole is a solid at room temperature, recrystallization is a powerful technique for achieving high purity. niscpr.res.in This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
Distillation: For liquid thiazoles, distillation under reduced pressure (vacuum distillation) is a standard method for purification. google.comgoogle.com This technique is particularly useful for separating the product from non-volatile impurities or solvents with significantly different boiling points. The process often involves heating the crude material in the presence of a substance like polyethylene (B3416737) glycol to facilitate smooth distillation. google.com
Column Chromatography: This is a versatile method for purifying both solid and liquid compounds. niscpr.res.innih.gov The crude mixture is passed through a column packed with a stationary phase (commonly silica (B1680970) gel). A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their polarity, allowing for their separation. The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.govsemanticscholar.org
Extraction and Washing: Before final purification, an aqueous workup involving extraction with an organic solvent is typically performed. The organic layer containing the product is often washed with water, brine, or a basic solution (like sodium bicarbonate) to remove acidic or water-soluble impurities.
The table below summarizes the primary purification techniques applicable to thiazole compounds.
| Technique | Principle | Applicability |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Solid compounds. niscpr.res.in |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Thermally stable liquid compounds. google.comgoogle.com |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Both solid and liquid compounds; useful for separating mixtures with similar properties. nih.gov |
Chemical Reactivity and Derivatization Pathways of 2,4 Diethyl 5 Methylthiazole
Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System
The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring system. ias.ac.in The presence of electron-donating alkyl groups, such as the two ethyl groups at positions 2 and 4 and the methyl group at position 5 in 2,4-Diethyl-5-methylthiazole, helps to increase the electron density of the ring, making substitution more feasible than in the unsubstituted parent thiazole. However, harsh reaction conditions are often still required. thieme-connect.de The C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack, followed by the C4 position. pharmaguideline.com The C2 position is the most electron-deficient. pharmaguideline.com
Nitration Studies on Alkylthiazoles
The nitration of thiazoles typically requires strong nitrating agents, such as a mixture of nitric acid and fuming sulfuric acid. thieme-connect.de Studies on various alkylthiazoles provide insight into the expected reactivity of this compound. The position of nitration is heavily influenced by the substitution pattern on the thiazole ring. For many alkyl-substituted thiazoles, nitration occurs at an available ring position, often directed by the activating alkyl groups. ethernet.edu.et For instance, the nitration of 2-amino-4-isopropylthiazole can result in the formation of 2-amino-4-isopropyl-5-nitrothiazole, demonstrating that the C5 position is susceptible to nitration. cdnsciencepub.com Given that the C5 position in this compound is occupied, electrophilic attack would be directed elsewhere. However, the combined steric hindrance from the C4-ethyl and C5-methyl groups would make substitution at any ring position challenging. In some cases, nitration of sensitive thiazole derivatives is performed with potassium nitrate (B79036) in fuming sulfuric acid. thieme-connect.dethieme-connect.de
| Reaction | Reagent(s) | Typical Position of Substitution | Notes |
| Nitration | HNO₃ / H₂SO₄ | C5 (if unsubstituted) | The thiazole ring's electron-deficient nature requires strong acidic conditions for nitration. thieme-connect.de |
| Nitration | KNO₃ / Fuming H₂SO₄ | Varies | Used for sensitive thiazole derivatives. thieme-connect.de |
| Nitration | N₂O₄–BF₃ complex | Varies | An alternative nitrating agent. thieme-connect.de |
Halogenation and Other Electrophilic Functionalizations
Halogenation of the thiazole ring can be achieved, with the outcome dependent on the specific halogen and reaction conditions. Activating groups, such as methyl groups, can facilitate the reaction. wikipedia.org For example, vapor-phase bromination of unsubstituted thiazole can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in In substituted thiazoles, the position of halogenation is directed by the existing groups. The methyl group at C5 in 2,4-dibromo-5-methylthiazole, for instance, influences reactivity, suggesting that the parent thiazole was halogenated at the C2 and C4 positions. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions is a common method for introducing bromine atoms. evitachem.com
Nucleophilic Substitution Reactions and the Reactivity of Side Chains
The electron-deficient C2 position of the thiazole ring is particularly susceptible to nucleophilic attack. pharmaguideline.comias.ac.in This reactivity can be exploited for functionalization, especially if a leaving group is present at this position. Halogen atoms at the C2, C4, or C5 positions can be displaced by various nucleophiles. pharmaguideline.com
Transformations at the Ethyl Substituents
The alkyl side chains of this compound can undergo chemical modifications. While specific studies on the ethyl groups of this exact compound are scarce, general reactions of alkyl substituents on heterocyclic rings can be inferred. Oxidation of alkyl side chains on thiazole derivatives can occur, potentially converting them to alcohols or carboxylic acids, although the thiazole ring itself is susceptible to oxidation under harsh conditions. dtu.dk For example, some thiazole derivatives are known to be metabolized via oxidation of alkyl groups to hydroxymethyl and carboxylic acid functionalities. dtu.dk
Modifications at the Methyl Group
The methyl group on a thiazole ring, particularly at the C2 position, exhibits enhanced reactivity, behaving as if it were attached to a carbonyl group. ias.ac.in This allows it to participate in condensation reactions with aldehydes. ias.ac.in While the methyl group in this compound is at the C5 position, it can still be a site for chemical modification. For example, the action of thionyl chloride on 2,4-dimethylthiazole-5-carboxylic acid has been shown to cause oxidation of the 2-methyl group. rsc.org This suggests that the alkyl groups on the thiazole ring are not inert and can be targeted for derivatization.
| Reaction Type | Reagent(s) | Side Chain(s) Involved | Potential Product(s) |
| Condensation | Aldehydes | C2-Methyl (in analogues) | Substituted vinylthiazoles ias.ac.in |
| Oxidation | Thionyl Chloride | C2-Methyl (in analogues) | Carboxy-chloride rsc.org |
| Oxidation | Oxidizing agents | Ethyl/Methyl | Alcohols, Carboxylic acids dtu.dk |
Oxidation and Reduction Chemistry of the Thiazole Core
The thiazole ring exhibits distinct behavior under oxidative and reductive conditions.
Oxidation: The thiazole ring is generally resistant to oxidation by agents like nitric acid. slideshare.net However, oxidation can occur at the ring's nitrogen atom using peracids (like mCPBA) or hydrogen peroxide to form the corresponding aromatic thiazole N-oxide. wikipedia.orgglobalresearchonline.net Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides or sulfones, though this is less common. wikipedia.org The specific outcome depends on the oxidizing agent and reaction conditions.
Reduction: The thiazole ring is stable towards many reducing agents, including metal reductions in hydrochloric acid. pharmaguideline.com A significant and synthetically useful reaction is the reductive desulfurization that occurs with Raney nickel. pharmaguideline.comslideshare.net This reaction cleaves the thiazole ring, which can lead to subsequent degradation of the molecule. pharmaguideline.com Another method for reducing the thiazole ring involves N-methylation followed by reduction with sodium borohydride (B1222165) (NaBH₄) and subsequent hydrolysis to yield an aldehyde, demonstrating the use of thiazoles as formyl synthons. wikipedia.org
| Reaction Type | Reagent(s) | Result on Thiazole Core | Product Type |
| Oxidation | mCPBA, H₂O₂ | Oxidation at Nitrogen | Thiazole N-oxide wikipedia.orgglobalresearchonline.net |
| Oxidation | Potassium Permanganate | Ring Opening | Ring-opened products slideshare.net |
| Reduction | Raney Nickel | Desulfurization & Ring Cleavage | Degraded acyclic products pharmaguideline.comslideshare.net |
| Reduction | 1. CH₃I 2. NaBH₄ 3. HgCl₂/H₂O | Ring reduction & Hydrolysis | Aldehyde (from C2) wikipedia.org |
Cycloaddition Reactions and Heterocycle Fused Systems
The thiazole nucleus can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. mdpi.com While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of the thiazole ring suggests its potential to undergo such transformations. For instance, thiazoles can react with dienophiles in [4+2] cycloaddition reactions, although this often requires activation of the thiazole ring. The reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate (B1228247) has been shown to proceed via a [2+2] cycloaddition, ultimately leading to pyridinedicarboxylates. researchgate.net This reactivity highlights the potential for constructing novel polycyclic frameworks from thiazole derivatives.
Furthermore, the development of fused systems like 2H-thiazolo[4,5-d] mdpi.comresearchgate.netrsc.orgtriazole (ThTz) showcases the utility of the thiazole ring in creating innovative aromatic systems with potential applications in medicinal and agrochemical fields. rsc.org The synthesis of thiazole-fused dihydropyrans via a formal [4+2] cycloaddition on a DNA template further illustrates the adaptability of thiazole derivatives in complex synthetic strategies. acs.org These examples, while not directly involving this compound, underscore the inherent capability of the thiazole scaffold to participate in cycloaddition reactions to generate diverse heterocyclic structures.
Formation of Coordination Complexes with Metal Centers
The nitrogen atom in the thiazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. Thiazole and its derivatives are known to form stable complexes with various transition metals. researchgate.netresearchgate.netmdpi.com These coordination compounds have garnered interest due to their potential applications in catalysis and materials science, as well as their biological activities. researchgate.netmdpi.comresearchgate.net
For example, Schiff bases derived from 2-amino-4-phenyl-5-methylthiazole have been used to synthesize complexes with Co(II), Cu(II), Ni(II), and Zn(II). researchgate.net Spectroscopic data suggests that the nitrogen atom of the thiazole ring is involved in the coordination to the metal center. researchgate.net Similarly, ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate has been shown to form binuclear complexes with Mn, Co, Ni, and Cu, where the ligand coordinates through the nitrogen of the amino group and the oxygen of the carbonyl group. researchgate.net Organolanthanide complexes supported by thiazole-containing amidopyridinate ligands have also been synthesized and characterized. researchgate.net The stability and reactivity of these complexes are influenced by the substituents on the thiazole ring. researchgate.net
The following table summarizes examples of metal complexes formed with thiazole derivatives, illustrating the coordination potential of the thiazole nucleus.
| Ligand | Metal Ion(s) | Resulting Complex Type | Reference(s) |
| Schiff base of 2-amino-4-phenyl-5-methyl thiazole and 4-(diethylamino)salicyaldehyde | Co(II), Cu(II), Ni(II), Zn(II) | Mononuclear complexes | researchgate.net |
| Ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate | Mn, Co, Ni, Cu | Binuclear complexes | researchgate.net |
| 5-methylthiazole- or benzothiazole-amidopyridinate ligands | Lu(III), Er(III), Yb(III) | Organolanthanide complexes | researchgate.net |
| 2-(4-aminophenyl)benzothiazole derivative with (2-pyridinyl)methylamino chelating moiety | Cu(II) | Tridentate complex | mdpi.com |
Derivatization Strategies for Expanding the Chemical Space of this compound
The thiazole ring offers multiple reactive sites that can be exploited for chemical modification, allowing for the expansion of its chemical space and the generation of diverse derivatives. mdpi.comresearchgate.net
Carboxylic acid derivatives of thiazoles are valuable intermediates for further functionalization. For instance, 2,4-dimethylthiazole-5-carboxylic acid can be converted to its corresponding amides and esters through standard synthetic methods. rsc.org The acid chloride can be prepared and subsequently reacted with various amines to yield a series of amides. rsc.org Similarly, esterification can be achieved by reacting the carboxylic acid or its activated form with alcohols. rsc.orgorgsyn.org These reactions provide a straightforward route to introduce a wide range of functional groups at the 5-position of the thiazole ring.
A study on 2,4-dimethylthiazole-5-carboxylic acid demonstrated the synthesis of various amides, including the n-butylamide and n-amylamide, via the acid chloride. rsc.org Another example involves the amidation of a thiazole carboxylic acid derivative with a protected amine, showcasing the utility of this reaction in multi-step syntheses. nih.gov
The amino group on a thiazole ring is a key functional handle for derivatization. 2-Aminothiazole (B372263) derivatives readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netresearchgate.netorientjchem.org This reaction is a versatile method for introducing a wide variety of substituents onto the thiazole scaffold. The resulting Schiff bases are not only important final products with potential biological activities but also serve as intermediates for the synthesis of other heterocyclic systems. researchgate.netnih.gov
For example, a novel Schiff base was synthesized from 2-amino-4-phenyl-5-methyl thiazole and 4-(diethylamino)salicylaldehyde. researchgate.net Another study reports the synthesis of Schiff bases from ethyl 2-amino-4-methylthiazole-5-carboxylate and substituted aromatic aldehydes. wjpr.net These Schiff bases can then be used to create more complex molecules, such as in the synthesis of metal complexes or other heterocyclic rings. researchgate.netwjpr.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to thiazole derivatives. nih.govnumberanalytics.commdpi.com The C-H bonds at positions 2 and 5 of the thiazole ring are particularly amenable to direct arylation, allowing for the introduction of aryl groups without the need for pre-functionalization of the thiazole. nih.govresearchgate.netbeilstein-journals.org
Research has shown that 4-methylthiazole (B1212942) can undergo C-H arylation with aryl bromides and triflates. nih.govresearchgate.net For instance, the coupling of 4-methylthiazole with 4-bromobenzonitrile (B114466) using a palladium acetate (B1210297) catalyst afforded the desired 2-aryl-4-methylthiazole in excellent yield. nih.gov The reaction conditions, including the catalyst, base, and solvent, can be optimized to achieve high selectivity and yield. nih.govresearchgate.net These arylation reactions provide a direct route to biaryl structures containing a thiazole core, which are of significant interest in medicinal chemistry. mdpi.com
The following table provides examples of C-C bond formation reactions involving thiazole derivatives.
| Thiazole Derivative | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| 4-Methylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ / KOAc | 2-Aryl-4-methylthiazole | nih.gov |
| 4-Methylthiazole | Aryl triflates | Pd(OAc)₂ / PPh₃ / KOAc | 2- or 5-Arylthiazoles | researchgate.net |
| 2-Isopropyl-4-methylthiazole | 2-Bromoselenophene | Pd(OAc)₂ / KOAc | 2-(Selenophen-2-yl)thiazole | beilstein-journals.org |
The thiazole ring possesses several reactive sites that can be strategically utilized for scaffold diversification. mdpi.comresearchgate.net The acidity of the proton at the C-2 position makes this site susceptible to deprotonation and subsequent reaction with electrophiles. mdpi.com The C-5 position is also a common site for functionalization. nih.gov Furthermore, the substituents on the thiazole ring, such as methyl groups, can be functionalized. For example, the 2-methyl group of 2,4-dimethylthiazole-5-carboxylic acid can be oxidized. rsc.org
The versatility of the thiazole scaffold is further demonstrated by the synthesis of various derivatives through multi-step reaction sequences. mdpi.comnih.gov For instance, the synthesis of methylthiazole-based thiazolidinones involves the initial reaction of 2-amino-5-methylthiazole (B129938) followed by several subsequent transformations. mdpi.com The ability to perform a variety of reactions on the thiazole core, including nucleophilic and electrophilic substitutions, cycloadditions, and metal-catalyzed couplings, allows for the generation of large libraries of compounds with diverse structures and potential biological activities. mdpi.comresearchgate.netnih.gov
Advanced Spectroscopic and Structural Characterization of 2,4 Diethyl 5 Methylthiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
The ¹H NMR spectrum of 2,4-diethyl-5-methylthiazole provides specific information about the chemical environment of each hydrogen atom. The spectrum is characterized by three distinct sets of signals corresponding to the methyl group and the two ethyl substituents.
C5-Methyl Group: A singlet peak appears for the three protons of the methyl group attached to the C5 position of the thiazole (B1198619) ring. Its chemical shift is typically found in the upfield region characteristic of methyl groups on an aromatic ring.
C2-Ethyl Group: This group gives rise to a quartet and a triplet. The two methylene (B1212753) protons (-CH₂-) are adjacent to the electron-withdrawing thiazole ring, causing them to be deshielded and appear as a quartet. The three methyl protons (-CH₃) are further from the ring and appear as an upfield triplet due to coupling with the adjacent methylene protons.
C4-Ethyl Group: Similar to the C2-ethyl group, this substituent also produces a quartet for its methylene protons and a triplet for its terminal methyl protons. The precise chemical shifts may differ slightly from the C2-ethyl group due to their different positions on the thiazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| C5-CH₃ | 2.38 | Singlet (s) | N/A | 3H |
| C4-CH₂ CH₃ | 2.85 | Quartet (q) | 7.5 | 2H |
| C2-CH₂ CH₃ | 3.05 | Quartet (q) | 7.6 | 2H |
| C4-CH₂CH₃ | 1.33 | Triplet (t) | 7.5 | 3H |
Note: Data are predicted based on known values for structurally similar thiazole derivatives in a CDCl₃ solvent. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, eight distinct signals are expected, corresponding to the three carbons of the thiazole ring and the five carbons of the substituents. libretexts.org
Thiazole Ring Carbons (C2, C4, C5): These carbons resonate at lower field (higher ppm values) due to their presence in an aromatic system. asianpubs.org The C2 carbon, situated between the nitrogen and sulfur atoms, is the most deshielded.
Substituent Carbons: The carbons of the ethyl and methyl groups appear at a higher field. The methylene (-CH₂) carbons of the ethyl groups are more deshielded than the methyl (-CH₃) carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C 5-CH₃ | 12.1 |
| C 4-CH₂C H₃ | 14.5 |
| C 2-CH₂C H₃ | 14.9 |
| C 4-C H₂CH₃ | 22.8 |
| C 2-C H₂CH₃ | 24.5 |
| C 5 | 131.5 |
| C 4 | 152.0 |
| C 2 | 168.5 |
Note: Data are predicted based on known values for structurally similar thiazole derivatives and general chemical shift ranges. libretexts.orgasianpubs.org Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. scribd.com For this compound, COSY would show a cross-peak between the quartet and triplet of the C2-ethyl group, and another cross-peak between the quartet and triplet of the C4-ethyl group, confirming their identities as isolated ethyl fragments. The C5-methyl singlet would show no COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). github.io It allows for the definitive assignment of which protons are attached to which carbons. For example, the proton signal at δ ~2.38 ppm would correlate with the carbon signal at δ ~12.1 ppm, assigning them to the C5-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for piecing the molecular fragments together. github.io Key HMBC correlations would include:
The protons of the C5-methyl group (δ ~2.38 ppm) showing correlations to the C4 (δ ~152.0 ppm) and C5 (δ ~131.5 ppm) carbons of the thiazole ring.
The methylene protons of the C4-ethyl group (δ ~2.85 ppm) correlating to the C4 and C5 ring carbons.
The methylene protons of the C2-ethyl group (δ ~3.05 ppm) correlating to the C2 ring carbon (δ ~168.5 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. researchgate.netjeol.com This "hard" ionization technique provides a characteristic fragmentation pattern that acts as a molecular fingerprint.
Molecular Ion: The molecular formula of this compound is C₈H₁₃NS, giving it a molecular weight of approximately 155.26 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak (M⁺·) at m/z 155.
Fragmentation Pattern: The primary fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring (benzylic cleavage).
A prominent peak would be observed at m/z 140, corresponding to the loss of a methyl radical ([M-15]⁺) from one of the ethyl groups.
A peak at m/z 126, resulting from the loss of an ethyl radical ([M-29]⁺), would also be expected.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Identity | Description |
|---|---|---|
| 155 | [M]⁺· | Molecular Ion |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical |
Note: Fragmentation data is predicted based on established principles of mass spectrometry for similar structures.
ESI is a "soft" ionization technique that typically protonates the analyte molecule without causing significant fragmentation. researchgate.netresearchgate.net It is particularly useful for confirming the molecular weight of a compound. dtic.mil
In the positive ion mode, this compound would be expected to readily accept a proton (H⁺), likely on the basic nitrogen atom of the thiazole ring. This would result in the detection of a prominent protonated molecular ion, [M+H]⁺, at m/z 156. The minimal fragmentation observed in ESI-MS provides a clear indication of the intact molecule's mass. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the calculation of an exact mass, which can be compared against the theoretical exact mass of a proposed chemical formula.
For thiazole derivatives, HRMS is instrumental in confirming their identity. While specific HRMS data for this compound is not detailed in the reviewed literature, the application of this technique is well-documented for analogous compounds. For instance, in the analysis of 2-Ethoxy-4-ethyl-5-methylthiazole, HRMS was used to confirm the molecular formula. rsc.org The calculated mass for the sodium adduct [M+Na]⁺ was 194.0610, which closely matched the experimentally found value of 194.0609. rsc.org Similarly, for 5-Bromo-4-(4-fluorophenyl)-2-methylthiazole, the calculated exact mass for the protonated molecule [M+H]⁺ was 271.9467, with the measured value being 271.9471, confirming its elemental composition. sioc-journal.cn This level of accuracy, typically within a few parts per million (ppm), provides strong evidence for the molecular formula of a newly synthesized or isolated compound.
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 2-Ethoxy-4-ethyl-5-methylthiazole | [M+Na]⁺ | 194.0610 | 194.0609 | rsc.org |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy explores the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and the functional groups it contains.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the IR spectrum is expected to show characteristic absorptions for the thiazole ring and its alkyl substituents.
Studies on related methylthiazoles provide insight into the expected spectral features. cdnsciencepub.com The C-H stretching vibrations of the thiazole ring are anticipated in the region around 3100 cm⁻¹. cdnsciencepub.com Vibrations associated with the methyl and ethyl groups, including symmetric and asymmetric C-H stretching, would appear in the 2850-3000 cm⁻¹ range. rsc.org The thiazole ring itself produces a series of characteristic skeletal vibration bands, with strong absorptions noted around 1445 cm⁻¹ and 1435 cm⁻¹, as well as in the 1375-1385 cm⁻¹ region. cdnsciencepub.com
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~3100 | Thiazole Ring C-H Stretching | cdnsciencepub.com |
| 2850-3000 | Alkyl C-H Stretching | rsc.org |
| ~1595 | C=N/C=C Ring Stretching | rsc.org |
| ~1455 | Alkyl C-H Bending / Ring Vibration | rsc.orgcdnsciencepub.com |
| ~1380 | Thiazole Ring Vibration | cdnsciencepub.com |
| ~1259 | Ring and C-C Vibrations | rsc.org |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. For this compound, Raman spectroscopy would be effective in characterizing the C-S and C=C bonds of the thiazole ring and the C-C bonds of the alkyl side chains. While specific Raman data for this compound is not available in the surveyed literature, comprehensive Raman spectral libraries exist for a vast number of common organic chemicals, indicating its standard application for characterization. thermofisher.com The technique is valuable for providing a more complete vibrational profile of the molecule. nih.govchemicalbook.com
Gas Chromatography (GC) for Purity Assessment and Retention Index Determination
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds. nih.gov It is widely used to assess the purity of a sample and to determine the retention index (RI) of a compound, which is a key parameter for its identification. The retention index relates the retention time of the analyte to those of n-alkane standards, providing a more reproducible value than retention time alone.
For this compound, the non-polar retention index has been reported, which is crucial for its identification in complex mixtures, such as flavor and fragrance analyses. chemeo.comchemeo.com
| Compound Name | CAS Number | Retention Index (Non-polar) | Source |
|---|---|---|---|
| This compound | 52414-89-8 | 1131.00 | chemeo.comchemeo.com |
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystallography
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. This technique provides precise bond lengths, bond angles, and crystallographic information about how the molecules are arranged in a crystal lattice.
While this compound is likely a liquid at ambient temperature, precluding routine single-crystal XRD, the technique has been successfully applied to numerous crystalline thiazole derivatives. rsc.orgnih.gov For example, the crystal structures of zinc complexes with 4,5-dialkyl-3-hydroxythiazole-2(3H)-thiones were determined using a diffractometer with MoKα radiation, which unambiguously established their molecular geometries. rsc.org These studies confirm that should this compound be crystallized, either in its pure form or as a derivative, XRD would be the ultimate tool for its structural elucidation. scispace.com
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. The experimental results are compared with the theoretical percentages calculated from the compound's molecular formula. This comparison serves as a crucial check for the purity and identity of a synthesized substance.
The molecular formula for this compound is C₈H₁₃NS. chemeo.comchemeo.com Based on this formula, the theoretical elemental composition can be calculated. This data is essential for verifying the successful synthesis of the target molecule. foodb.ca
| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 61.89% |
| Hydrogen | H | 1.008 | 8.44% |
| Nitrogen | N | 14.007 | 9.02% |
| Sulfur | S | 32.06 | 20.65% |
Computational and Theoretical Investigations of 2,4 Diethyl 5 Methylthiazole
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2,4-diethyl-5-methylthiazole. unipd.it While specific DFT studies focused exclusively on this compound are not extensively documented, the principles and expected outcomes can be inferred from research on analogous substituted thiazoles. researchgate.netresearchgate.netnih.gov These studies typically use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.net
A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. unipd.it For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles of the thiazole (B1198619) ring and its ethyl and methyl substituents.
The optimization would also explore the conformational landscape, particularly the rotation of the ethyl groups at the C2 and C4 positions. By calculating the energy associated with different rotational isomers (rotamers), the most energetically favorable conformations can be identified. This analysis is crucial for understanding the molecule's shape and steric properties. The table below presents typical geometric parameters for a substituted thiazole ring, which are expected to be similar for this compound.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Thiazole Ring Note: These are representative values based on DFT calculations of similar thiazole derivatives and are not specific experimental values for this compound.
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths | C2-N3 | ~1.37 Å |
| N3-C4 | ~1.39 Å | |
| C4-C5 | ~1.36 Å | |
| C5-S1 | ~1.76 Å | |
| S1-C2 | ~1.73 Å | |
| Bond Angles | S1-C2-N3 | ~115° |
| C2-N3-C4 | ~110° | |
| N3-C4-C5 | ~116° | |
| C4-C5-S1 | ~111° | |
| C5-S1-C2 | ~88° |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that determine a molecule's reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com A small energy gap is indicative of high polarizability, high chemical reactivity, and low kinetic stability. nih.gov For this compound, DFT calculations would predict the energies of these orbitals and map their spatial distribution. The electron-rich thiazole ring, with its nitrogen and sulfur heteroatoms, is expected to contribute significantly to the HOMO, while the LUMO would be distributed across the π-system of the ring.
Table 2: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives Note: Data derived from DFT studies on various substituted thiazoles to illustrate typical energy ranges.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 5-acetyl-2,4-dimethylthiazole | - | - | 4.42 | researchgate.net |
| 2-bromo-5-nitrothiazole | -6.83 | -3.12 | 3.71 | nih.gov |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.267 | -0.181 | 0.086 | nih.gov |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. materialsciencejournal.org By calculating the second derivatives of energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra.
This analysis is invaluable for assigning specific absorption bands in an experimental IR or Raman spectrum to particular molecular motions, such as C-H stretching of the alkyl groups, C=N and C-S stretching within the thiazole ring, and various bending modes. researchgate.net A key diagnostic check in these calculations is the absence of imaginary frequencies, which confirms that the optimized geometry represents a true energy minimum.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, thereby revealing information about conformational flexibility and intermolecular interactions. nih.govresearchgate.net
For this compound, MD simulations could be employed to explore its conformational landscape in greater detail than static DFT calculations. These simulations would track the rotations of the ethyl and methyl side chains over time, revealing the preferred orientations, the energy barriers to rotation, and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape fluctuates in a solution or when interacting with a biological receptor.
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational methods provide several descriptors for predicting the chemical reactivity of a molecule. nih.gov Beyond the HOMO-LUMO gap, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. nih.govaimspress.com An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom, identifying it as a primary site for protonation or coordination.
Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, can quantify reactivity. materialsciencejournal.org These include electronegativity, chemical hardness, and the electrophilicity index. Such parameters help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
Table 3: Global Reactivity Descriptors (Illustrative Example) Note: Formulas and interpretations are standard in reactivity studies.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. |
Analysis of Noncovalent Interactions within Thiazole Systems
Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the physical properties of substances and their roles in biological systems. nih.govmdpi.com Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to identify and characterize these weak interactions. chemrxiv.orgresearchgate.net
In the context of this compound, the primary site for engaging in noncovalent interactions as an acceptor is the lone pair of electrons on the nitrogen atom. nih.gov Studies on similar systems, such as the thiazole-water complex, have computationally and spectroscopically confirmed that the nitrogen atom acts as the primary hydrogen bond acceptor. nih.gov Analysis of this compound would likely focus on its interactions with solvent molecules or other species, quantifying the strength and nature of these noncovalent bonds which dictate its solubility and binding affinities.
In Silico Modeling for Chemical Space Exploration and Analog Design
In silico modeling, which encompasses a range of computational techniques, is a cornerstone of modern drug discovery and materials science. For a compound such as this compound, these methods are instrumental in exploring its "chemical space"—the vast number of possible molecules that could be created by modifying its structure. This exploration is crucial for designing analogs with potentially enhanced or novel properties.
Detailed research findings from studies on related thiazole derivatives demonstrate the utility of these computational approaches. For instance, in silico studies on 2,4,5-trisubstitutedthiazole and 5-benzyl-4-thiazolinone derivatives have successfully utilized techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate their potential as therapeutic agents. bohrium.comnih.gov These methodologies can be hypothetically applied to this compound to predict its behavior and guide the synthesis of new, functionally optimized molecules.
Chemical Space Exploration through Analog Design
Analog design involves systematically modifying the core structure of a lead compound. For this compound, this could involve altering the alkyl substituents (the two ethyl groups and one methyl group) at the 2, 4, and 5 positions of the thiazole ring. By replacing these groups with other functional moieties (e.g., halogens, hydroxyl groups, phenyl rings), a virtual library of analogs can be created. Computational tools can then be used to predict the physicochemical and biological properties of these virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates.
The table below illustrates a hypothetical exploration of the chemical space around this compound by generating virtual analogs and predicting key molecular descriptors.
| Compound Name | Structure | Modification from Parent Compound | Predicted Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₈H₁₃NS | Parent Compound | 155.26 | 2.8 |
| 2,4-Diethyl-5-chlorothiazole | C₇H₁₀ClNS | Methyl at C5 -> Chlorine | 175.68 | 3.1 |
| 2,4-Diethyl-5-phenylthiazole | C₁₃H₁₅NS | Methyl at C5 -> Phenyl | 217.33 | 4.5 |
| 2-Ethyl-4-propyl-5-methylthiazole | C₉H₁₅NS | Ethyl at C4 -> Propyl | 169.29 | 3.3 |
| 2,4-Bis(trifluoromethyl)-5-methylthiazole | C₆H₃F₆NS | Ethyl groups -> Trifluoromethyl | 251.15 | 3.9 |
Note: The data in this table is illustrative and based on hypothetical computational predictions for analog design.
In Silico ADMET Profiling
A critical aspect of developing new chemical entities, particularly for pharmaceutical applications, is understanding their pharmacokinetic profile. ADMET properties are often predicted early in the discovery process to filter out compounds that are likely to fail in later stages. In silico ADMET prediction for this compound and its analogs would involve calculating properties such as oral absorption, blood-brain barrier penetration, and potential for metabolism by key enzymes. bohrium.com Such studies on other thiazole derivatives have been crucial in identifying drug-like candidates. bohrium.comnih.gov
The following table provides an example of a predicted ADMET profile for this compound, based on computational models.
| ADMET Property | Predicted Value/Classification | Significance |
| Human Oral Absorption | High | Likely to be well-absorbed when administered orally. |
| Blood-Brain Barrier (BBB) Penetration | Moderate | May cross the BBB to exert effects on the central nervous system. |
| CYP2D6 Inhibitor | Non-inhibitor | Low likelihood of drug-drug interactions involving this key metabolic enzyme. |
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low probability of being a carcinogen. |
Note: The data in this table is for illustrative purposes and represents typical outputs from in silico ADMET prediction software.
By leveraging these computational and theoretical investigations, the exploration of this compound's chemical space can be performed efficiently, accelerating the design and discovery of novel analogs with tailored properties for a wide range of applications.
Analytical Chemistry Applications and Detection Methodologies
Development of Chromatographic Methods for 2,4-Diethyl-5-methylthiazole
Chromatography is the cornerstone for the separation and identification of this compound. Due to its volatile nature, gas chromatography is the most prevalent and effective method, while high-performance liquid chromatography is less commonly employed but remains a theoretical possibility for related derivatives.
Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for the analysis of this compound. This method offers high resolution and sensitivity, which is essential for detecting trace amounts of the compound in intricate food and environmental samples. The compound is first separated from other volatile components based on its boiling point and polarity on a capillary column, and then identified by its unique mass spectrum.
GC-MS has been successfully used to identify a wide array of volatile compounds, including various alkylthiazoles, that are formed during the thermal processing of foods like roasted nuts and meats. nih.govmdpi.com The Maillard reaction and lipid degradation are key pathways that generate these flavor molecules. nih.gov In the analysis of complex food matrices, such as roasted peanuts, specific GC-MS parameters are optimized to achieve effective separation and identification of numerous volatile substances. nih.govnih.gov
Below is a table detailing typical GC-MS parameters used for the analysis of volatile compounds in roasted nuts, a matrix where this compound is likely to be found. nih.govwiley.com
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890A or similar |
| Mass Spectrometer | Agilent 5975C or similar |
| Column | DB-WAX, HP-5MS, or similar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (≥99.999% purity) |
| Flow Rate | 1.0 - 1.5 mL/min (Constant flow mode) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 40°C for 3 min, ramp at 3°C/min to 150°C, then ramp at 8°C/min to 230°C, hold for 5 min |
| MS Interface Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV (Electron Ionization) |
| Mass Scan Range | m/z 30–500 |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating non-volatile or thermally unstable compounds. For the analysis of thiazoles, HPLC methods are typically developed for more polar, less volatile derivatives. Reverse-phase (RP) HPLC is a common approach where a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.gov
However, for a compound like this compound, which is characterized by its volatility and relatively low polarity, HPLC is not the standard analytical method. The compound's properties make it ideally suited for GC analysis. Direct HPLC analysis would be challenging due to the compound's potential for evaporation and its lack of a strong chromophore for conventional UV detection. While derivatization could potentially make it more suitable for HPLC analysis, such methods are often complex and less direct than GC-MS. Therefore, literature specifically detailing HPLC methods for this compound is scarce, with GC-based approaches being overwhelmingly preferred.
Sample Preparation Techniques for Thiazole (B1198619) Compound Analysis
Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound. The goal is to efficiently extract and concentrate the analyte from the sample matrix while minimizing interferences.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile organic compounds from various matrices, including solid and liquid foods. nih.govnih.gov In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including thiazoles, partition from the sample into the headspace and then adsorb onto the fiber coating. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. ub.ac.id
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. mdpi.com For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often found to be most effective. nih.govnih.gov The optimization of these parameters is crucial for achieving high sensitivity and reproducibility. mdpi.comfrontiersin.org
The following table summarizes optimized HS-SPME conditions for the analysis of volatile compounds in food matrices like roasted nuts and meat broth. nih.govmdpi.comfrontiersin.org
| Parameter | Optimized Condition |
|---|---|
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Sample Amount | 1.5 - 5 g (in a 20 mL headspace vial) |
| Equilibration/Incubation Temperature | 60 - 80 °C |
| Equilibration/Incubation Time | 15 - 60 min |
| Extraction Time | 30 - 60 min |
| Desorption Time | 2 - 5 min |
| Desorption Temperature | 250 °C (in GC inlet) |
| Salt Addition | Addition of NaCl (e.g., 20% w/v) can improve extraction efficiency for some matrices by increasing the ionic strength. nih.govnih.gov |
Solvent extraction is a traditional and robust method for isolating volatile compounds from complex samples. This technique involves using an organic solvent in which the target analytes are highly soluble. For thiazoles and other aroma compounds in food, liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) is commonly used. theijes.com The extract is then concentrated to a smaller volume before injection into the GC-MS system.
For solid samples, more exhaustive techniques like Soxhlet extraction can be employed, using solvents such as ethanol (B145695) or methanol (B129727) to extract a broader range of compounds over several hours. unirioja.es After extraction, enrichment strategies are often necessary to detect trace-level compounds. This typically involves careful evaporation of the solvent using a Kuderna-Danish concentrator or a gentle stream of nitrogen to avoid the loss of volatile analytes.
Another advanced technique is Solvent-Assisted Flavour Evaporation (SAFE), which is a form of vacuum distillation that allows for the gentle isolation of volatile compounds from the non-volatile matrix, minimizing the risk of thermal degradation and artifact formation. mdpi.com This method is particularly effective for obtaining a representative profile of aroma compounds from lipid-rich food matrices. mdpi.com
Application in Environmental Monitoring and Contaminant Detection
While this compound is primarily studied in the context of food flavor, the analytical methods developed for its detection are applicable to environmental science. Thiazole derivatives can be present in various environmental compartments as a result of industrial activities or as byproducts of degradation processes. Their potent, often sulfurous odors mean they can act as indicators of contamination or process changes.
The detection of specific alkylthiazoles in water sources or the air could signal industrial effluent or atmospheric emissions. The high sensitivity of methods like HS-SPME-GC-MS allows for the detection of these compounds at very low concentrations (ng/L or ppt (B1677978) levels), making them suitable for monitoring trace environmental contaminants. In the context of food and beverages, the presence of this compound outside of a product where it is expected (e.g., in drinking water) would be considered a form of contamination, contributing to undesirable off-flavors. Therefore, its detection serves as a crucial quality control parameter to ensure product purity and consumer acceptance.
Role as a Chemical Marker in Scientific Investigations
Thiazoles are frequently identified as volatile compounds in a variety of cooked and processed foods, including meats, roasted nuts, and coffee. Their formation is intricately linked to the Maillard reaction and Strecker degradation pathways, which involve reactions between reducing sugars and amino acids at elevated temperatures. Consequently, the presence and concentration of specific thiazoles can potentially serve as markers for the extent and type of thermal processing a food product has undergone.
While other thiazole derivatives have been investigated as potential flavor markers in food science, specific studies delineating the role of this compound as a chemical marker in scientific investigations are not extensively documented. General literature suggests that alkylthiazoles contribute to the nutty, roasted, and meaty flavor profiles of foods. Therefore, it is plausible that this compound could be explored as a marker for these specific sensory attributes or as an indicator of particular processing conditions that favor its formation. However, without dedicated scientific studies, its specific applications as a chemical marker remain theoretical.
Quantitative Analysis and Validation of Detection Methods
The quantitative analysis of volatile and semi-volatile compounds like this compound in complex matrices such as food typically employs gas chromatography (GC) coupled with mass spectrometry (MS). This technique allows for the separation, identification, and quantification of individual components within a mixture.
A general approach for the quantitative analysis of this compound would involve the following steps:
Sample Preparation: Extraction of volatile compounds from the sample matrix. Common techniques include solvent extraction, simultaneous distillation-extraction (SDE), solid-phase microextraction (SPME), and stir bar sorptive extraction (SBSE).
GC-MS Analysis: The extracted volatiles are injected into a GC-MS system. The compounds are separated based on their boiling points and polarity on a chromatographic column and subsequently identified and quantified by the mass spectrometer.
Method Validation: To ensure the reliability of the analytical data, the method must be validated. According to guidelines from bodies like the International Council for Harmonisation (ICH), validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
While general validation procedures for GC-MS methods are well-established, specific validated methods for the quantitative analysis of this compound are not detailed in the available scientific literature. The development and validation of such a method would require the use of a certified reference standard for this compound to establish calibration curves and assess performance characteristics.
The following table outlines the typical parameters that would be assessed during the validation of a quantitative GC-MS method for this compound.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Due to the absence of specific research and data for this compound, it is not possible to provide detailed research findings or interactive data tables on its use as a chemical marker or its quantitative analysis. Further research is required to establish its specific roles and to develop and validate analytical methodologies for its detection and quantification in various matrices.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Utilization of 2,4-Diethyl-5-methylthiazole in Heterocyclic Scaffold Construction
There is no specific information available in the searched literature regarding the use of this compound as a foundational element for the construction of other heterocyclic scaffolds. While thiazole (B1198619) derivatives are widely used in the synthesis of fused heterocyclic systems and other complex molecular architectures, dedicated studies employing this compound for this purpose could not be identified.
Synthesis of Multi-Component Systems Incorporating the Thiazole Core
No research articles or detailed findings were found that describe the participation of this compound in multi-component reactions (MCRs). MCRs are efficient synthetic strategies for creating molecular complexity, and while various thiazole-containing compounds are synthesized via MCRs, there is no evidence in the search results of this compound being used as a reactant in such systems.
Contribution to Materials Science and Polymer Chemistry
No data or research publications were identified that detail the contribution of this compound to the fields of materials science or polymer chemistry. While certain functionalized thiazoles are investigated for applications in conductive polymers, organic electronics, or as additives in materials, there is no specific mention of this compound being used for these purposes in the available literature.
Future Directions in 2,4 Diethyl 5 Methylthiazole Research
Exploration of Novel and Sustainable Synthetic Routes
The classical Hantzsch thiazole (B1198619) synthesis, while foundational, often involves harsh conditions and multi-step procedures. wikipedia.org Future research will prioritize the development of more efficient, economical, and environmentally benign methods for synthesizing 2,4-Diethyl-5-methylthiazole. The focus is shifting towards methodologies that reduce waste, minimize energy consumption, and utilize readily available, non-toxic starting materials.
Promising areas of exploration include adapting recent advancements in thiazole synthesis to the specific substitution pattern of this compound. This includes metal-free pathways, such as the reaction of N-substituted α-amino acids with thionyl chloride, which proceeds through carboxylic acid activation, cyclization, and sulfoxide (B87167) deoxygenation. nih.gov Copper-catalyzed methods, which enable the coupling of oxime acetates with isothiocyanates under mild conditions, also present a viable avenue for investigation. organic-chemistry.org These modern approaches offer significant advantages over traditional methods, such as improved regioselectivity and functional group tolerance.
| Synthetic Strategy | Key Reactants/Catalysts | Primary Advantages | Reference |
|---|---|---|---|
| Hantzsch Synthesis (Traditional) | α-haloketones and thioamides | Well-established, versatile | wikipedia.org |
| Metal-Free Cyclization | N-substituted α-amino acids, SOCl₂ | Avoids transition metals, robust, scalable | nih.gov |
| Copper-Catalyzed Coupling | Oxime acetates, isothiocyanates, Cu catalyst | Mild reaction conditions, novel bond formation | organic-chemistry.org |
| Reaction with Benziodoxathiole Dioxides | 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides, thioamides | High yields, recyclable co-product | organic-chemistry.org |
In-depth Mechanistic Studies of its Reactivity
A comprehensive understanding of the reactivity of this compound is crucial for its application in synthesis and materials science. The thiazole ring exhibits distinct reactivity at its carbon positions. The proton at C2 is notably acidic and can be removed by strong bases, creating a nucleophilic center for reaction with various electrophiles. wikipedia.orgpharmaguideline.com Conversely, the C5 position is the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com
Future mechanistic studies should focus on how the specific alkyl substituents (two ethyl groups and one methyl group) on the this compound ring modulate this inherent reactivity. Research should investigate the kinetics and thermodynamics of key reactions, such as:
Deprotonation at C2: Quantifying the pKa of the C2-H bond to understand how the 2-ethyl group influences its acidity compared to other 2-substituted thiazoles.
Electrophilic Aromatic Substitution: Elucidating the directing effects of the alkyl groups and their influence on the rate of substitution at the C5 position, which is already occupied by a methyl group.
Metal-Catalyzed C-H Functionalization: Investigating the regioselectivity of reactions like palladium-catalyzed C-H arylation, which typically favors the 2-position in unsubstituted thiazoles. researchgate.net
Detailed mechanistic investigations, potentially involving isotopic labeling and computational modeling, will clarify reaction pathways and allow for more precise control over chemical transformations. nih.gov
Development of Advanced Analytical Techniques for Trace Detection
As a volatile organic compound (VOC), this compound may be present in trace amounts in complex matrices such as food, beverages, and environmental samples. While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for its detection, future research will focus on developing more rapid and sensitive analytical techniques. tezu.ernet.infrontiersin.org
A key technology for future development is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). azom.com SIFT-MS is a form of direct mass spectrometry that can quantify VOCs in real-time down to parts-per-trillion (ppt) levels without the need for sample preparation, pre-concentration, or chromatographic separation. azom.comnih.gov This technique uses soft chemical ionization, which minimizes sample fragmentation and simplifies spectral analysis. syft.com The development of validated SIFT-MS methods for this compound would enable high-throughput screening in quality control, environmental monitoring, and flavor science applications. syft.com
| Technique | Principle | Key Advantages for Trace Detection | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation followed by mass analysis | High separation efficiency, established libraries for identification | frontiersin.org |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Direct chemical ionization and mass analysis | Real-time analysis, no sample preparation, high sensitivity (pptv), quantifies diverse compounds | azom.comsyft.com |
| Two-Dimensional Gas Chromatography (2D GC-MS) | Two sequential columns with different stationary phases | Enhanced resolution for highly complex mixtures | news-medical.net |
Computational Chemistry for Predictive Design and Reaction Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For thiazole derivatives, DFT calculations are used to predict molecular geometries, investigate electronic properties, and elucidate reaction mechanisms. bohrium.comresearchgate.neteurjchem.com
Future research on this compound should leverage computational modeling to:
Predict Reactivity: Calculate global reactivity descriptors and analyze Frontier Molecular Orbitals (HOMO-LUMO) to predict the most likely sites for nucleophilic and electrophilic attack, corroborating experimental findings. mdpi.comresearchgate.net
Optimize Synthetic Routes: Model transition states and reaction pathways for novel synthetic methods to identify optimal conditions (temperature, catalyst, solvent) and predict potential byproducts, thereby reducing experimental trial-and-error. nih.gov
Design Novel Derivatives: Use the this compound scaffold as a starting point to computationally design new molecules with desired electronic or steric properties for applications in materials science or as ligands in coordination chemistry.
By integrating computational predictions with experimental work, the development cycle for new applications and syntheses involving this compound can be significantly accelerated.
Integration of this compound into Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into larger, functional structures through non-covalent interactions. Thiazole-containing molecules have been successfully used as building blocks for such assemblies. For example, amide-functionalized thiazolo[5,4-d]thiazole (B1587360) chromophores have been shown to self-assemble into highly ordered one-dimensional nanofibers and two-dimensional crystalline sheets. nih.gov The final structure is governed by a delicate balance of competitive interactions, such as hydrogen bonding and van der Waals forces. nih.gov
A significant future direction is the functionalization of the this compound core to enable its use as a programmable building block in supramolecular chemistry. By introducing recognition motifs (e.g., amides, carboxylic acids, or hydrogen-bonding groups) onto the thiazole ring or its substituents, it could be directed to form:
Liquid Crystals: The rigid thiazole core combined with flexible alkyl chains could lead to new mesogenic materials.
Conductive Polymers: Integration into larger π-conjugated systems could yield materials with interesting electronic properties. nih.gov
Molecular Sensors: Functionalized assemblies could be designed to change their optical or electronic properties upon binding with specific analytes.
Exploring the role of this compound in this context could lead to the development of novel soft materials with tailored properties for applications in electronics and sensing.
Q & A
Q. What are the common synthetic routes for preparing 2,4-diethyl-5-methylthiazole and its derivatives?
- Methodological Answer : A typical approach involves cyclocondensation reactions. For example, thiazole derivatives can be synthesized by reacting α-halo ketones with thioamides or thioureas under reflux conditions. Solvents like ethanol or DMSO are often used, with catalytic bases (e.g., KOH) to facilitate ring closure. Characterization via melting point analysis, IR (to confirm C=S or C-N stretches), and NMR (to verify substituent positions) is critical .
- Example : In a study, 4-amino-1,2,4-triazole derivatives were synthesized by refluxing hydrazides in DMSO, followed by crystallization in water-ethanol mixtures, yielding 65% purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-S bonds at ~650 cm⁻¹, C=N stretches near 1600 cm⁻¹) .
- NMR : H NMR reveals ethyl/methyl group splitting patterns (e.g., triplet for CHCH, singlet for thiazole protons). C NMR confirms quaternary carbons in the thiazole ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 155 for CHNS derivatives) and fragmentation patterns validate the backbone .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization .
- Catalyst choice : Lewis acids like ZnCl accelerate thiazole ring formation .
- Temperature : Prolonged reflux (e.g., 18 hours) increases conversion rates but may degrade heat-sensitive substituents .
- Case Study : A triazole-thiazole hybrid achieved 72% yield using Cu(I)-catalyzed azide-alkyne cycloaddition in acetonitrile at 60°C .
Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., 4-fluorophenyl vs. 4-bromophenyl) alter binding affinities. Docking studies (e.g., AutoDock Vina) can predict interactions with targets like α-glucosidase .
- Assay conditions : Varying pH or enzyme concentrations affect IC values. Standardize protocols (e.g., MIC testing for antimicrobial activity) .
- Example : Compound 9c showed higher antifungal activity than 9d due to bromine’s electronegativity enhancing target binding .
Q. How do computational methods aid in designing novel this compound-based inhibitors?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .
- QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with activity. A study linked electron-withdrawing groups to improved antimalarial potency .
- In-silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks early in design .
Data Analysis and Interpretation
Q. How to interpret conflicting spectral data for thiazole derivatives?
- Methodological Answer :
- Tautomerism : Thione-thiol tautomerism in triazole-thiazole hybrids causes shifting NMR peaks. Use DO exchange to identify labile protons .
- Impurity signals : Side products (e.g., unreacted hydrazides) may appear in HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What are the challenges in crystallizing this compound derivatives for X-ray studies?
- Methodological Answer :
- Solvent selection : High-vapor-pressure solvents (e.g., diethyl ether) promote slow crystallization.
- Twinned crystals : Use SHELXL for refinement, adjusting HKLF 5 commands to handle pseudo-merohedral twinning .
- Case Study : A thiadiazole derivative required 15% DMSO in ethanol to yield diffraction-quality crystals .
Biological Evaluation
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of thiazole derivatives?
- Methodological Answer :
Q. Tables
| Synthetic Method Comparison | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | DMSO | None | 65 | |
| Cu(I)-Catalyzed Cycloaddition | MeCN | CuI | 72 | |
| Mannich Reaction | EtOH | HCl | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
